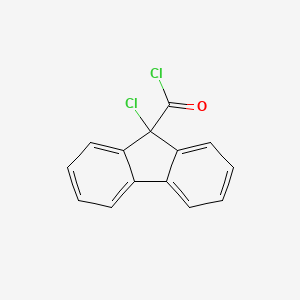

9-Chlorofluorene-9-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Fluorescent Labeling and Chromatographic Analysis

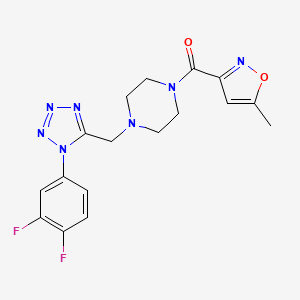

9-Chlorofluorene-9-carbonyl chloride and its derivatives like 9-fluorenone-4-carbonyl chloride (FCC) and 9-fluorenylmethyl chloroformate (FMOC-Cl) have notable applications in fluorescent labeling for chromatographic analysis. FCC is used to functionalize amino acids in an alkaline medium before their High-Performance Liquid Chromatography (HPLC) resolution, effectively creating stable, highly fluorescent derivatives. These derivatives are essential for sensitive and efficient chromatographic determination and resolution. The FMOC-Cl, similarly, reacts with primary and secondary amines to yield fluorescent and stable derivatives, enabling the derivatization and analysis of various amines, including biogenic amines, neurotransmitters, and certain drugs, for HPLC analysis. This method significantly increases sensitivity compared to conventional UV absorbance detection methods (Hsien & Chen, 2007) (Ho, 2005).

Material Sciences and Electronics

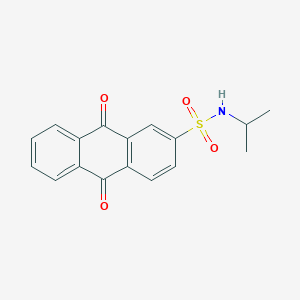

In material sciences, especially in the context of nanotechnology and electronics, 9-Chlorofluorene-9-carbonyl chloride derivatives are used in the enrichment of large-diameter semiconducting single-walled carbon nanotubes (SWCNTs) using polyfluorene extraction. This enrichment process is crucial for the development of high network density thin-film transistors, thereby contributing to advancements in electronic devices. Another significant application is observed in the electrochemical tuning of the optoelectronic properties of fluorene-based conjugated polymers. The carbonyl group in the fluorene unit can be selectively and quantitatively converted, allowing tunable optical and electrochemical properties, which are fundamental for the development of advanced electronic and photonic devices (Ding et al., 2014) (Inagi et al., 2010).

Synthetic Chemistry

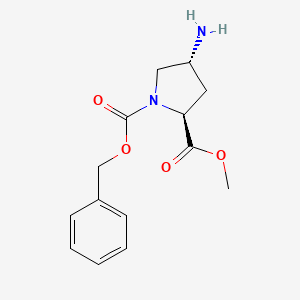

In synthetic chemistry, 9-Chlorofluorene-9-carbonyl chloride and related compounds serve as intermediates in various synthetic processes. They are involved in the synthesis of fluoren-9-ones, ladder-type oligo-p-phenylene cores, and N-9-fluorenylmethoxycarbonylamino acid chlorides, showcasing their versatility in producing a wide range of complex organic molecules. These synthetic routes are significant for developing pharmaceuticals, advanced materials, and chemical sensors (Song et al., 2015) (Chen et al., 2009).

Analytical Chemistry and Sensing

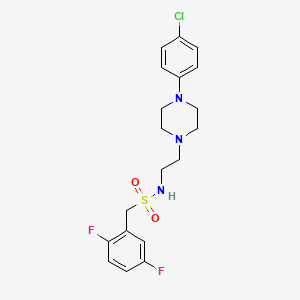

In the domain of analytical chemistry, the interaction of 9-fluorenylmethyl chloroformate (FMOC-Cl) with metal ions like Fe3+ and Cu2+ has been studied for spectroscopic applications. These studies are foundational for developing sensitive fluorescent probes and sensors for detecting and quantifying metal ions, essential in environmental monitoring, and medical diagnostics (Gu et al., 2014).

Safety and Hazards

The safety data sheet for 9-Chlorofluorene suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

In a study, 9-chlorofluorene derived from 9-fluorenone in the presence of sodium methoxide in aprotic solvent was converted selectively to a dimeric olefin compound predominantly in the presence of various amino compounds . This suggests potential future directions for research and applications of 9-Chlorofluorene-9-carbonyl chloride.

Propriétés

IUPAC Name |

9-chlorofluorene-9-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O/c15-13(17)14(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHRFHOOSIHTOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Chlorofluorene-9-carbonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2760601.png)

![(E)-2-Cyano-3-[3-(dimethylsulfamoyl)phenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2760604.png)

![N-(4-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2760605.png)

![4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2760608.png)

![2-Benzyl-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2760616.png)

![N-[4-(dimethylamino)benzyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2760619.png)